Tauro-D4-ursodeoxycholic acid is a synthetic derivative of ursodeoxycholic acid, a bile acid that plays a significant role in cholesterol metabolism and has therapeutic applications in liver diseases. This compound is particularly noted for its use as an internal standard in analytical chemistry, specifically for the quantification of tauroursodeoxycholic acid in biological samples.
The primary source of tauro-D4-ursodeoxycholic acid is its synthesis from naturally occurring bile acids, particularly ursodeoxycholic acid, which is derived from cholesterol. The compound can be obtained through chemical modifications involving deuteration, which enhances its stability and detection in mass spectrometry analyses.
Tauro-D4-ursodeoxycholic acid is classified under bile acids and their derivatives. Its chemical classification includes:
The synthesis of tauro-D4-ursodeoxycholic acid typically involves the following steps:
The synthesis often employs advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for monitoring reaction progress and confirming the identity of the synthesized compound.
The molecular structure of tauro-D4-ursodeoxycholic acid features a steroid backbone characteristic of bile acids, with hydroxyl groups at specific positions that influence its solubility and biological activity. The introduction of deuterium atoms alters the mass of the molecule without affecting its chemical properties.
Tauro-D4-ursodeoxycholic acid participates in various biochemical reactions typical of bile acids, including:
The reactions involving tauro-D4-ursodeoxycholic acid are often studied using LC-MS/MS to identify and quantify metabolites formed during digestion or microbial metabolism.
The mechanism of action of tauro-D4-ursodeoxycholic acid primarily involves its role as a detergent in emulsifying dietary fats, facilitating their absorption in the intestines. Additionally, it has been shown to exhibit cytoprotective effects on hepatocytes by:
Research indicates that tauro-D4-ursodeoxycholic acid may also play a role in regulating glucose metabolism and lipid profiles, making it valuable in metabolic syndrome management.
Studies have shown that tauro-D4-ursodeoxycholic acid maintains consistent retention times during chromatographic analyses, indicating reliable performance as an internal standard.
Tauro-D4-ursodeoxycholic acid serves several important functions in scientific research:
Tauro-D4-ursodeoxycholic acid—deuterated at four hydrogen atoms on the taurine moiety—serves as a critical molecular probe for elucidating bile acid metabolism. Its non-radioactive isotopic label enables safe in vivo tracing of biochemical pathways, transport mechanisms, and microbial interactions. This section delineates its utility across metabolic research domains, strictly adhering to the specified subsections.
Deuterium-labeled bile acids like Tauro-D4-ursodeoxycholic acid enable quantitative assessment of enterohepatic circulation kinetics. By administering these compounds orally or intravenously, researchers track their appearance, conversion, and elimination across biological compartments (e.g., liver, intestine, systemic circulation). A landmark study used deuterated chenodeoxycholic acid (chenodeoxycholic-11,12-d2 acid) in Crohn’s disease patients to reveal impaired enterohepatic circulation. Key findings included a significantly reduced biological half-life (15.8 ± 3.2 hrs vs. 27.4 ± 4.1 hrs in controls) and decreased pool sizes of primary bile acids due to intestinal malabsorption [5]. Tauro-D4-ursodeoxycholic acid permits analogous studies on conjugated bile acid kinetics, particularly quantifying:
Table 1: Tracer Kinetic Parameters Measured Using Deuterated Bile Acids
| Parameter | Deuterated Probe | Key Findings | Reference |
|---|---|---|---|
| Biological Half-life | Chenodeoxycholic-11,12-d2 acid | Reduced by 42% in Crohn’s disease vs. controls | [5] |
| Pool Size | Chenodeoxycholic-11,12-d2 acid | Total bile acid pool contracted by 58% in Crohn’s disease | [5] |
| Microbial Transformation | Ursodeoxycholic acid-2,2,4,4-d4 | Tracks epimerization of chenodeoxycholic acid to ursodeoxycholic acid | [4] |
The mass shift induced by deuterium atoms (e.g., +4 Da in Tauro-D4-ursodeoxycholic acid) creates distinct isotopic signatures detectable via liquid chromatography–tandem mass spectrometry (LC–MS/MS). This allows unambiguous differentiation from endogenous analogs in complex matrices like serum, bile, or feces. Key advantages include:
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) further exploits isotopic labeling to resolve structural isomers. For example, HDX-MS identified 7α/7β-hydroxyl epimers in snake bile by counting exchangeable hydrogens on hydroxyl groups—a method directly applicable to Tauro-D4-ursodeoxycholic acid and its epimers [9].
Table 2: Mass Spectrometric Signatures of Deuterated Ursodeoxycholic Acid Derivatives
| Compound | Molecular Formula | Mass Shift | Characteristic Transition (m/z) | |
|---|---|---|---|---|
| Tauro-D4-ursodeoxycholic acid | C₂₆D₄H₄₁NO₆S | +4 Da | 498 → 80 / 498 → 124 | [1] |
| Ursodeoxycholic acid-2,2,4,4-d4 | C₂₄H₃₆D₄O₄ | +4 Da | 397 → 397 (negative mode) | [4] |
Deuterium-labeled bile acids generate time-dependent enrichment profiles essential for compartmental pharmacokinetic modeling. After administering Tauro-D4-ursodeoxycholic acid, serial measurements of its plasma concentration yield data for:
A clinical study comparing ursodeoxycholic acid pharmacokinetics in elderly versus younger Korean adults demonstrated 2–4-fold higher systemic exposure (AUC/dose) in elderly subjects—a finding attributable to reduced hepatic clearance. Similar studies with Tauro-D4-ursodeoxycholic acid could dissect age-related changes in hepatic uptake (NTCP) or canalicular export (BSEP) [3].
Table 3: Pharmacokinetic Parameters of Ursodeoxycholic Acid Conjugates in Human Studies
| Population | Compound | Dose-Normalized Cmax | Dose-Normalized AUC | Inference | |
|---|---|---|---|---|---|
| Elderly Koreans | Ursodeoxycholic acid | 2–4× higher | 2–4× higher | Reduced clearance with aging | [3] |
| Younger Koreans | Glyco-ursodeoxycholic acid | Baseline | Baseline | Reference group | [3] |
| Primary Biliary Cholangitis | Tauro-ursodeoxycholic acid | Comparable to ursodeoxycholic acid | Comparable to ursodeoxycholic acid | Equivalent bioavailability | [7] |
The carbon-deuterium bond in Tauro-D4-ursodeoxycholic acid exhibits greater stability than carbon-hydrogen bonds, potentially altering reaction rates ("kinetic isotope effects"). However, strategic deuteration away from metabolic sites minimizes functional interference:
Notably, deuterated probes elucidate species-specific metabolism. Murine Cyp2c70 catalyzes ursodeoxycholic acid synthesis—a pathway absent in humans—detectable via Tauro-D4-ursodeoxycholic acid turnover in hepatocytes [2].
Key Research Applications:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: